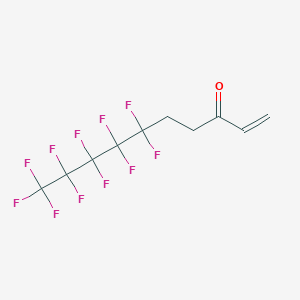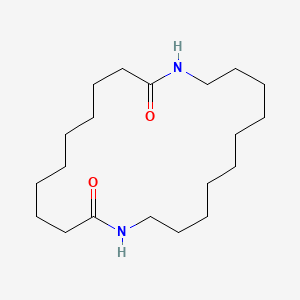
1,12-Diazacyclodocosane-2,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1,12-Diazacyclodocosane-2,11-dione can be synthesized through several methods. One common approach involves the extraction of the compound from the Phyllanthus niruri Linn plant . The plant is powdered and then extracted with ethanol, followed by distillation in vacuo . The structure of the compound is determined using spectroscopy methods and X-ray crystallography .
Analyse Chemischer Reaktionen
1,12-Diazacyclodocosane-2,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,12-Diazacyclodocosane-2,11-dione has several scientific research applications:
Chemistry: It is used in the study of cyclic diamides and their properties.
Biology: The compound’s bioactivity makes it a subject of interest in biological research.
Medicine: Potential medicinal applications are being explored due to its bioactive properties.
Industry: The compound’s unique structure and properties make it useful in various industrial applications.
Wirkmechanismus
The mechanism of action of 1,12-Diazacyclodocosane-2,11-dione involves its interaction with specific molecular targets and pathways. The compound’s peptide groups play a significant role in its bioactivity, influencing intermolecular contacts and hydrogen-bond interactions
Vergleich Mit ähnlichen Verbindungen
1,12-Diazacyclodocosane-2,11-dione can be compared with other similar cyclic diamides, such as:
1,6-Diazacyclododecane-2,5-dione: Another cyclic diamide with a smaller ring structure.
1,10-Diazacyclooctadecane-2,9-dione: A compound with a similar structure but different ring size.
Eigenschaften
CAS-Nummer |
143423-02-3 |
|---|---|
Molekularformel |
C20H38N2O2 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
1,12-diazacyclodocosane-2,11-dione |
InChI |
InChI=1S/C20H38N2O2/c23-19-15-11-7-3-4-8-12-16-20(24)22-18-14-10-6-2-1-5-9-13-17-21-19/h1-18H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
SZGFECQCECPUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCNC(=O)CCCCCCCCC(=O)NCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


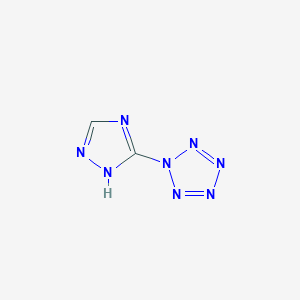

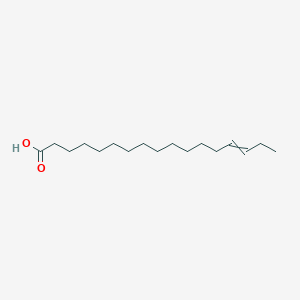

![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)
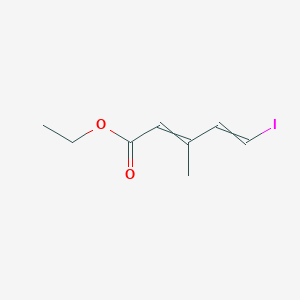

![N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide](/img/structure/B12544251.png)
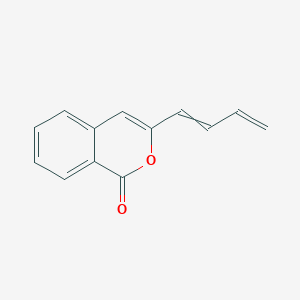
![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
![10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]-](/img/structure/B12544273.png)
![1h-Imidazo[4,5-b]thieno[2,3-e]pyridine](/img/structure/B12544278.png)
![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)
